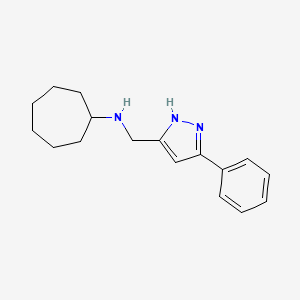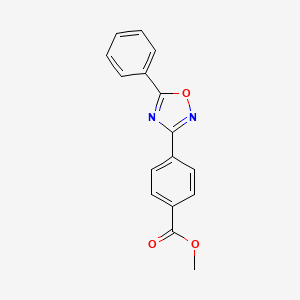
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable scaffold for drug development and other scientific research.
Mecanismo De Acción
Target of Action
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate, also known as 4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester, is a compound that belongs to the 1,2,4-oxadiazole family 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-infective , antibacterial , and antifungal activities.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity . For instance, some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential antimicrobial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, anticancer agent, and neuroprotective agent. .
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Comparación Con Compuestos Similares
Methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This isomer has different electronic properties and biological activities compared to the 1,2,4-oxadiazole.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is widely studied for its pharmaceutical applications, particularly as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
methyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)13-9-7-11(8-10-13)14-17-15(21-18-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSKVNHXPAQWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
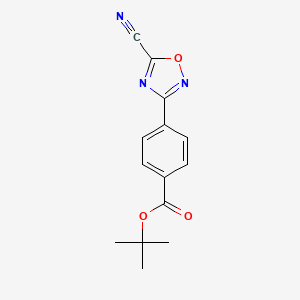
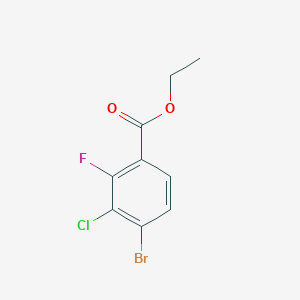

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318163.png)
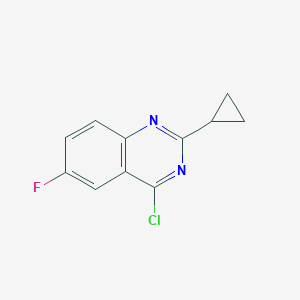
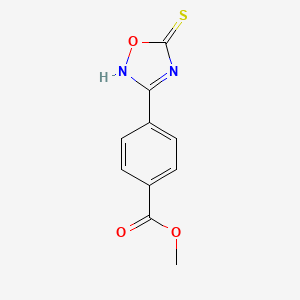
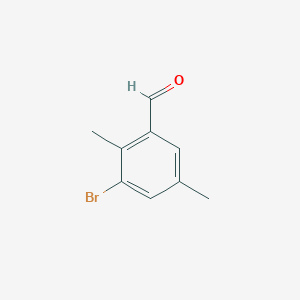
![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)
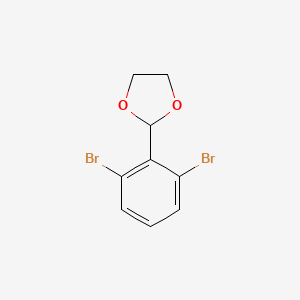
![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318182.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
